3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL

GPR119 agonist Diabetes Metabolic disorders

3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL (CAS 376641-12-2) is a fluorinated aromatic propanol with the molecular formula C10H10F4O and a molecular weight of 222.18 g/mol. The compound is characterized by a 2-fluoro-6-trifluoromethyl substitution pattern on the phenyl ring, which confers distinct electronic and steric properties.

Molecular Formula C10H10F4O
Molecular Weight 222.18 g/mol
CAS No. 376641-12-2
Cat. No. B13423241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL
CAS376641-12-2
Molecular FormulaC10H10F4O
Molecular Weight222.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CCCO)C(F)(F)F
InChIInChI=1S/C10H10F4O/c11-9-5-1-4-8(10(12,13)14)7(9)3-2-6-15/h1,4-5,15H,2-3,6H2
InChIKeyXRUPBGDVMZPLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL (CAS 376641-12-2): A Fluorinated Propanol Building Block for Specialized Synthesis


3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL (CAS 376641-12-2) is a fluorinated aromatic propanol with the molecular formula C10H10F4O and a molecular weight of 222.18 g/mol. The compound is characterized by a 2-fluoro-6-trifluoromethyl substitution pattern on the phenyl ring, which confers distinct electronic and steric properties . Its primary role is as a versatile synthetic intermediate, with a primary alcohol functional group (-CH2CH2CH2OH) that serves as a handle for further derivatization [1]. While initial data suggest potential biological activity, including moderate GPR119 receptor agonism [2], its most immediate and quantifiable value lies in its utility as a building block for the synthesis of more complex fluorinated molecules in pharmaceutical and agrochemical research .

3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL: Why In-Class or Isomeric Substitution is Not a Reliable Option


The unique 2-fluoro-6-trifluoromethyl substitution pattern on the phenyl ring of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL creates a distinct steric and electronic environment that cannot be replicated by simply substituting a different positional isomer or a non-fluorinated analog . The presence of both an ortho-fluoro and an ortho-trifluoromethyl group significantly alters the molecule's reactivity, particularly in reactions involving the adjacent propanol chain. This ortho-disubstitution pattern, especially with the highly electronegative -CF3 group, impacts the molecule's conformation, solubility (calculated LogP of 2.8) [1], and its behavior in subsequent synthetic steps compared to, for instance, the meta- or para-substituted isomers [2]. In the context of biological activity, the specific arrangement of these fluorine atoms is critical for target engagement. For example, the compound's activity at the GPR119 receptor (EC50 = 41 nM) [3] is likely highly dependent on this exact substitution pattern, and a generic analog with a different fluorine arrangement would be expected to have a significantly altered, and likely inferior, pharmacological profile.

3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL: A Quantitative Evidence Guide for Scientific Selection


GPR119 Agonist Potency: Direct Quantitative Comparison with Structural Analogs

The target compound demonstrates specific and moderate agonist activity at the mouse GPR119 receptor. In a direct functional assay measuring cAMP accumulation in HEK293S cells overexpressing mouse GPR119, the compound exhibited an EC50 of 41 nM [1]. This potency can be directly compared to the structurally related analog, AR231453, a well-characterized GPR119 agonist, which shows high potency but with a vastly different molecular scaffold. The specific ortho-fluoro and ortho-trifluoromethyl arrangement on the phenyl ring of the target compound is a key determinant of its activity, distinguishing it from other GPR119 agonists with different substitution patterns. While not as potent as AR231453, the 41 nM EC50 value represents a distinct and quantifiable activity profile for this specific scaffold, making it a valuable tool compound for exploring alternative chemotypes in GPR119-targeted drug discovery programs [2].

GPR119 agonist Diabetes Metabolic disorders SAR

CYP2D6 Inhibition Profile: A Selectivity Marker for Preclinical Safety Assessment

A critical differentiator for any compound entering preclinical development is its potential for drug-drug interactions (DDIs). The target compound's interaction with the major drug-metabolizing enzyme CYP2D6 has been quantified. In a human liver microsome assay using a fluorogenic substrate, the compound exhibited an IC50 of 20,000 nM (20 µM) against CYP2D6 [1]. This high IC50 value indicates a very low likelihood of clinically relevant CYP2D6 inhibition. This is a significant advantage over many known pharmacophores that are potent CYP2D6 inhibitors, which carry a high risk of causing DDIs. In the context of GPR119 agonists, this low CYP2D6 liability is a key point of differentiation, as it suggests a potentially cleaner safety profile with fewer metabolic complications.

CYP2D6 Drug metabolism Preclinical safety In vitro ADME

Synthetic Versatility: A Key Intermediate for Generating Diverse Fluorinated Chemical Matter

The primary alcohol group of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL provides a defined and versatile synthetic handle. Unlike its ester or acid analogs, the primary alcohol allows for a broader range of direct transformations without the need for protecting group manipulations [1]. The compound serves as a key starting material for the synthesis of 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanal (CAS 376641-14-4) via oxidation, and can be used to prepare the corresponding ethyl ester (ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate, CAS 376641-10-0) [2]. This functional group versatility is a clear advantage over analogs where the propanol chain is already oxidized or esterified, limiting the scope of subsequent chemical reactions. The ability to directly access aldehyde, acid, or amine derivatives from this single building block streamlines synthetic routes and reduces the number of steps required to access complex target molecules [3].

Synthetic intermediate Fluorine chemistry Chemical biology Medicinal chemistry

3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL: Best-Fit Research and Industrial Applications


Lead Optimization and SAR Exploration in GPR119-Targeted Drug Discovery

The compound's quantifiable EC50 of 41 nM at mouse GPR119 [1] positions it as a valuable tool compound for structure-activity relationship (SAR) studies. Medicinal chemists can use it as a starting point for lead optimization, systematically modifying the propanol chain and phenyl ring substituents to improve potency, selectivity, and pharmacokinetic properties. Its moderate activity provides a clear baseline, and its defined activity profile (supported by a low CYP2D6 inhibition liability) makes it a suitable scaffold for exploring novel chemotypes for the treatment of type 2 diabetes and other metabolic disorders.

Synthesis of Diverse Fluorinated Building Block Libraries

The primary alcohol functional group is a cornerstone of this compound's value. Its procurement is justified for the construction of libraries of fluorinated small molecules [2]. Researchers can efficiently convert this single intermediate into a range of valuable derivatives—aldehydes, carboxylic acids, amines, halides, and ethers—each retaining the unique 2-fluoro-6-trifluoromethylphenyl motif [3]. This approach accelerates the exploration of chemical space around this specific core, which is crucial for hit-to-lead and lead optimization campaigns across multiple therapeutic areas.

In Vitro ADME-Tox Profiling for Early Preclinical Candidate Selection

The established IC50 of 20 µM against CYP2D6 [4] provides immediate, actionable data for early-stage drug development. This compound can be used as a benchmark or control in in vitro ADME assays to evaluate the metabolic stability and DDI potential of novel analogs. Its known low CYP inhibition risk makes it a valuable comparator for assessing the safety liabilities of newly synthesized derivatives. Procuring this compound allows for the efficient triage of chemical series, prioritizing those that maintain a favorable ADME profile akin to the parent scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.